Enalapril Acyl Glucuronide
CAS No.:
Cat. No.: VC0201974
Molecular Formula: C₂₆H₃₆N₂O₁₁
Molecular Weight: 552.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₆H₃₆N₂O₁₁ |
---|---|
Molecular Weight | 552.57 |
Introduction
Chemical Structure and Properties
Enalapril Acyl Glucuronide has specific chemical and physical properties that determine its behavior in biological systems. The molecular structure consists of the enalapril moiety conjugated with glucuronic acid through an acyl linkage. The compound has a molecular formula of C26H36N2O11 and a molecular weight of 552.58 daltons . This structure is formed through the conjugation of glucuronic acid to the carboxylic acid group of enalapril, resulting in an ester bond (acyl glucuronide) .
The chemical nature of Enalapril Acyl Glucuronide has several important implications for its biological behavior. The acyl glucuronide structure represents a reactive metabolite that can undergo various chemical reactions, including acyl migration and covalent binding to proteins, which may be associated with potential toxicity . Additionally, the conjugation with glucuronic acid significantly increases the water solubility of the compound compared to the parent drug, facilitating its elimination through renal excretion .
Property | Value or Characteristic |
---|---|
Molecular Formula | C26H36N2O11 |
Molecular Weight | 552.58 daltons |
Chemical Class | Acyl glucuronide |
Parent Compound | Enalapril |
Formation Mechanism | Phase II glucuronidation |
Solubility | Enhanced water solubility compared to parent compound |
Reactivity | Potential for acyl migration and protein binding |
Metabolism and Formation
The formation of Enalapril Acyl Glucuronide occurs through the metabolic pathway of enalapril in the body. After oral administration, enalapril is rapidly absorbed and undergoes first-pass metabolism. Approximately 40% of a 10 mg dose of enalapril is converted to enalaprilat, its active metabolite, through hydrolysis by carboxylesterase 1 (CES1) . Following this primary metabolism, both enalapril and enalaprilat can undergo further biotransformation through phase II reactions, including glucuronidation.
The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs) . These enzymes are primarily from the UGT1A and UGT2B families and are expressed in various tissues, with particularly high concentrations in the liver, intestine, and kidney . The formation of Enalapril Acyl Glucuronide specifically involves the conjugation of glucuronic acid to the carboxylic acid group of enalapril, resulting in an ester linkage .
It is important to note that the glucuronidation of enalapril can occur at different positions, leading to various glucuronide metabolites. Besides Enalapril Acyl Glucuronide, other metabolites such as Enalapril N-Glucuronide have also been identified . Similarly, enalaprilat can form Enalaprilat Acyl Glucuronide and Enalaprilat N-Glucuronide .
Pharmacokinetics and Transport Mechanisms
The pharmacokinetics of Enalapril Acyl Glucuronide is closely intertwined with the disposition of enalapril and enalaprilat in the body. After oral administration, enalapril is absorbed from the gastrointestinal tract and undergoes first-pass metabolism in the liver, where a significant portion is converted to enalaprilat . Both enalapril and enalaprilat are primarily excreted into urine, highlighting the importance of renal clearance in their elimination .
The formation of Enalapril Acyl Glucuronide predominantly occurs in the liver and potentially in the kidney, where UGT enzymes are expressed. Once formed, this glucuronide metabolite cannot readily cross cell membranes by passive diffusion due to its hydrophilic nature and requires specific transporters for cellular efflux . Research has demonstrated that organic anion transporters (OATs) play a crucial role in the renal handling of enalaprilat, and by extension, may be involved in the transport of its glucuronide metabolites.
Specifically, OAT3 and OAT4 have been identified as important uptake transporters for enalaprilat in the kidney . A study by Ni et al. identified OAT3 as an important uptake transporter for enalaprilat and characterized its transport kinetics . Similarly, research by other investigators confirmed that both OAT3 and OAT4 mediate the uptake of enalaprilat into cells, with the affinity for OAT3 determined to be approximately 640 µM (95% CI: 520–770 µM) . For OAT4, the affinity was even lower, with no reliable affinity constant determinable at concentrations up to 3 mM .
Transporter | Role in Enalaprilat Transport | Affinity Constant |
---|---|---|
OAT3 | Uptake in renal tubular cells | 640 µM (95% CI: 520–770 µM) |
OAT4 | Uptake in renal tubular cells | Low affinity (no reliable constant at concentrations up to 3 mM) |
The disposition of Enalapril Acyl Glucuronide is influenced by the interplay between UGT enzymes in the cellular endoplasmic reticulum and efflux transporters on the cell surface . The efflux transporters, including multidrug resistance-associated proteins (MRPs), act as a driving force for glucuronidation by controlling the rate of efflux of glucuronides from cells, which in turn can affect the formation rate . In polarized cells such as those in the intestine and liver, the excretion of glucuronides is polarized and dependent on the distribution of efflux transporters on the apical and basolateral surfaces .
Analytical Methods for Detection and Quantification
Various analytical methods have been developed for the detection and quantification of enalapril, enalaprilat, and their metabolites, including Enalapril Acyl Glucuronide. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and investigations of drug-drug interactions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the analysis of enalapril and its metabolites . In a study by Ni et al., intracellular concentrations of enalaprilat were determined using an LC-MS/MS method following cellular uptake experiments . This method offers high sensitivity and specificity, making it suitable for the detection of these compounds in biological matrices such as cell lysates, plasma, and urine.
Enzyme immunoassays have also been developed specifically for enalapril and enalaprilat, providing an alternative to angiotensin converting enzyme (ACE) inhibition assays that had been previously used . In a comparative study, researchers concluded that these enzyme immunoassays are better than ACE inhibition assays for bioequivalence assessment of enalapril and enalaprilat and for therapeutic drug monitoring in clinical settings . Using these immunoassays, the researchers found that the maximum plasma concentration (Cmax) values for enalapril were about 10 times higher than those previously reported in the literature, highlighting the improved sensitivity and accuracy of these methods .
For specific detection of glucuronide metabolites, including Enalapril Acyl Glucuronide, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are typically employed. These methods allow for the separation and identification of different glucuronide metabolites based on their molecular weights and fragmentation patterns. The detection of Enalapril Acyl Glucuronide in biological samples presents challenges due to the potential instability of acyl glucuronides, which can undergo hydrolysis and acyl migration under certain conditions . Therefore, careful sample handling and analysis protocols are necessary to ensure accurate quantification of this metabolite.
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